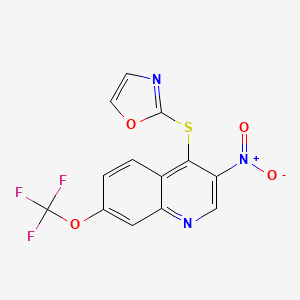
4-Nitrophenyl-methoxycarbonylamino Amoxicillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl-methoxycarbonylamino Amoxicillin is a derivative of Amoxicillin, a widely used antibioticAmoxicillin itself is a penicillin derivative used to treat various bacterial infections, including middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin involves several steps. One common method includes the esterification of Amoxicillin with 4-nitrophenyl-methoxycarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-methoxycarbonylamino Amoxicillin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-aminophenyl-methoxycarbonylamino Amoxicillin.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted Amoxicillin derivatives.
Scientific Research Applications
4-Nitrophenyl-methoxycarbonylamino Amoxicillin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.
Medicine: Investigated for its enhanced antibacterial activity compared to Amoxicillin.
Industry: Used in the development of new antibiotics and other pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin is similar to that of Amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This binding prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria. The addition of the 4-nitrophenyl-methoxycarbonylamino group may enhance its binding affinity and spectrum of activity .
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: The parent compound, widely used as an antibiotic.
Ampicillin: Another penicillin derivative with a similar mechanism of action.
Cloxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria.
Uniqueness
4-Nitrophenyl-methoxycarbonylamino Amoxicillin is unique due to the addition of the 4-nitrophenyl-methoxycarbonylamino group, which may enhance its antibacterial properties and broaden its spectrum of activity compared to its parent compound, Amoxicillin .
Properties
Molecular Formula |
C24H24N4O9S |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methoxycarbonylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H24N4O9S/c1-24(2)18(22(32)33)27-20(31)17(21(27)38-24)25-19(30)16(13-5-9-15(29)10-6-13)26-23(34)37-11-12-3-7-14(8-4-12)28(35)36/h3-10,16-18,21,29H,11H2,1-2H3,(H,25,30)(H,26,34)(H,32,33)/t16-,17-,18+,21-/m1/s1 |
InChI Key |
DRRUUDXQIVIJKX-DCXXXQMHSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13451510.png)






![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)

![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)

